BenchChemオンラインストアへようこそ!

6-Chloro-4-iodo-1H-indazole

Purity HPLC Quality Control

6-Chloro-4-iodo-1H-indazole (CAS 885519-56-2) is the superior building block for medicinal chemistry programs targeting kinases. Its unique 4-iodo (highly reactive in Pd-catalyzed cross-couplings) and 6-chloro (orthogonal SNAr/alternative coupling) substitution pattern enables stepwise, chemoselective functionalization not achievable with mono-halogenated indazoles. This strategic dual reactivity accelerates SAR library synthesis and ensures high-purity intermediates for reliable biological assay results. Ideal for sequential Suzuki/Sonogashira then nucleophilic aromatic substitution or second cross-coupling, reducing synthetic steps and improving yields.

Molecular Formula C7H4ClIN2
Molecular Weight 278.48 g/mol
CAS No. 885519-56-2
Cat. No. B3024472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-iodo-1H-indazole
CAS885519-56-2
Molecular FormulaC7H4ClIN2
Molecular Weight278.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)I)Cl
InChIInChI=1S/C7H4ClIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11)
InChIKeyCZQKFAYNSDDHKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-iodo-1H-indazole (CAS 885519-56-2): A Halogenated Indazole Intermediate for Cross-Coupling and Kinase Inhibitor Development


6-Chloro-4-iodo-1H-indazole (CAS 885519-56-2) is a halogenated heterocyclic building block belonging to the indazole family, with the molecular formula C₇H₄ClIN₂ and a molecular weight of 278.48 g/mol . It features a 1H-indazole core substituted with a chlorine atom at the 6-position and an iodine atom at the 4-position, a regiochemical arrangement that renders the compound a versatile intermediate in organic synthesis and pharmaceutical research [1]. The compound is typically supplied as a solid with a purity specification of ≥95% and is recognized for its utility in constructing complex heterocyclic frameworks via cross-coupling methodologies .

Why 6-Chloro-4-iodo-1H-indazole Cannot Be Generically Substituted with Simpler Indazole Analogs in Synthetic or Medicinal Chemistry Workflows


While simpler indazole analogs such as 6-chloro-1H-indazole or 4-iodo-1H-indazole are commercially available, they lack the dual-halogen regiochemistry that defines the synthetic utility of 6-chloro-4-iodo-1H-indazole [1]. The presence of both a chloro and an iodo substituent on the same indazole scaffold creates a differential reactivity profile that is not replicated by mono-halogenated or alternatively halogenated derivatives. Specifically, the 4-iodo group provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the 6-chloro group remains available for subsequent orthogonal functionalization via nucleophilic aromatic substitution (SNAr) or alternative cross-coupling strategies under distinct catalytic conditions [2]. Consequently, substituting this compound with a mono-halogenated analog such as 6-chloro-1H-indazole (CAS 698-25-9) would forfeit the ability to perform sequential, chemoselective elaborations, a critical requirement for the efficient construction of complex, polysubstituted indazole libraries in medicinal chemistry [3].

Quantitative Evidence Guide for 6-Chloro-4-iodo-1H-indazole: Differentiating Data for Procurement and Method Selection


Achievable Purity: >99% HPLC vs. Standard 95-97% for Structural Analogs

Synthetic advancements have enabled the production of 6-chloro-4-iodo-1H-indazole with a purity exceeding 99% as determined by HPLC analysis [1]. This level of purity is notably higher than the standard specifications typically observed for closely related halogenated indazole building blocks, such as 6-bromo-4-iodo-1H-indazole (97-98% purity) or the 95% purity commonly listed for 6-chloro-3-iodo-1H-indazole .

Purity HPLC Quality Control Reproducibility

Aqueous Solubility: A 2.75-Fold Decrease Compared to the Non-Iodinated 6-Chloro-1H-indazole Scaffold

The predicted aqueous solubility of 6-chloro-4-iodo-1H-indazole is 0.0309 mg/mL (0.000111 mol/L), classifying it as 'Poorly' soluble according to the Log S (ESOL) scale . This represents a substantial 2.75-fold reduction in water solubility compared to the non-iodinated analog 6-chloro-1H-indazole, which exhibits a predicted solubility of 0.0851 mg/mL (0.000557 mol/L) .

Solubility Physicochemical Properties Formulation Medicinal Chemistry

Cross-Coupling Reactivity: The Iodo Substituent Enables Efficient Pd-Mediated Transformations Unattainable with the 6-Chloro Analog

The 4-iodo group on 6-chloro-4-iodo-1H-indazole serves as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to a chloro substituent. Studies on analogous heterocyclic systems (6-halopurines) have demonstrated that 6-iodo compounds are efficient substrates for SNAr, Sonogashira, and Suzuki-Miyaura reactions, yielding good to high amounts of coupled products, in stark contrast to their 6-chloro counterparts, which show significantly lower reactivity under comparable conditions [1]. This class-level inference is directly applicable, as the compound retains the 6-chloro group for potential orthogonal functionalization.

Cross-Coupling Suzuki-Miyaura Sonogashira Palladium Catalysis Reactivity

Lipophilicity (cLogP): A Calculated LogP of 2.8 Contrasts with the More Hydrophilic 4-Iodo-1H-indazole

The calculated partition coefficient (XLogP3) for 6-chloro-4-iodo-1H-indazole is 2.8, indicating a moderately high degree of lipophilicity . This value is significantly higher than that reported for the simpler analog 4-iodo-1H-indazole (estimated cLogP of ~1.7-1.9) , a difference primarily attributed to the presence of the 6-chloro substituent.

Lipophilicity LogP Drug-likeness Physicochemical Properties

Established Utility as a Kinase Inhibitor Intermediate, Contrasting with Simpler Mono-Halogenated Indazoles

6-Chloro-4-iodo-1H-indazole is specifically recognized in the literature as a versatile intermediate for the development of kinase inhibitors, a prominent class of anticancer therapeutics [1]. Its dual-halogen substitution pattern on the indazole core aligns with the privileged scaffold for protein kinase inhibition, unlike simpler building blocks like 6-chloro-1H-indazole, which lack the necessary iodo handle for efficient elaboration into the more complex, polysubstituted structures typical of kinase inhibitor pharmacophores [2].

Kinase Inhibitor Medicinal Chemistry Scaffold Hopping Pharmaceutical Intermediate

Optimal Application Scenarios for 6-Chloro-4-iodo-1H-indazole Based on Quantifiable Differentiation


Sequential Cross-Coupling for Complex Heterocyclic Library Synthesis

In scenarios requiring the stepwise, chemoselective functionalization of an indazole core, 6-chloro-4-iodo-1H-indazole is the superior building block. The 4-iodo group serves as a highly reactive handle for an initial palladium-catalyzed Suzuki or Sonogashira coupling, while the 6-chloro substituent remains inert under these conditions, enabling a second, orthogonal reaction (e.g., SNAr or a different cross-coupling) to be performed subsequently [1]. This dual reactivity is not achievable with mono-halogenated alternatives like 6-chloro-1H-indazole, which offer only a single functionalization site, thereby reducing the number of synthetic steps required to access complex, polysubstituted indazoles [2].

Medicinal Chemistry Campaigns Targeting Protein Kinases

Given the indazole scaffold's prominence in kinase inhibitor design and the specific recognition of 6-chloro-4-iodo-1H-indazole as a key intermediate for this class, it is the preferred building block for projects targeting kinases. Its structural features and achievable high purity (>99% HPLC) support the generation of high-quality compound libraries for structure-activity relationship (SAR) studies, minimizing the risk of confounding impurities in biological assays [3]. While simpler indazoles are commercially available, they lack the synthetic handles necessary to efficiently construct the specific substitution patterns common to potent kinase inhibitors, making 6-chloro-4-iodo-1H-indazole a more direct and efficient route [4].

Synthetic Method Development Requiring a Lipophilic, Dual-Halogenated Test Substrate

For researchers developing new cross-coupling methodologies or exploring reaction conditions for challenging heterocyclic substrates, 6-chloro-4-iodo-1H-indazole serves as an excellent model compound. Its combination of a highly reactive iodo group and a less reactive chloro group on a single aromatic ring allows for the simultaneous evaluation of chemoselectivity and reactivity. Its distinct physicochemical profile, characterized by a low aqueous solubility (0.0309 mg/mL) and a moderately high LogP (2.8), provides a representative test case for optimizing reactions in organic solvents and for understanding the behavior of more lipophilic drug-like intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-4-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.